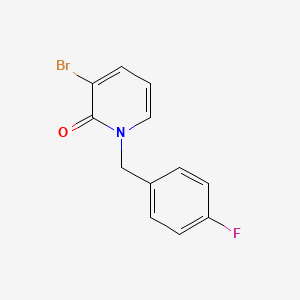

2-Cyclopropyl-2-methoxypropanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Cyclopropyl-2-methoxypropanal” is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . The compound is typically in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H12O2/c1-7(5-8,9-2)6-3-4-6/h5-6H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 128.17 . The compound is stored at a temperature of -10 degrees .Scientific Research Applications

Oxidation and Radical Formation

One study explored the one-electron oxidation of compounds structurally related to 2-Cyclopropyl-2-methoxypropanal, demonstrating the influence of structural effects and pH on the side-chain fragmentation reactivity. This research highlights the formation and reactivity of radical cations and zwitterions, providing insights into their potential applications in synthetic organic chemistry and the understanding of oxidation mechanisms in complex molecules (Bietti & Capone, 2008).

Synthesis and Reactivity

Another area of research focuses on the synthesis and reactions of compounds containing cyclopropyl and methoxypropyl groups. For example, the synthesis of (Z)-1,3-dibromo-2-methoxypropene from 1,2,3-tribromo-2-methoxypropane highlights the versatility of these groups in facilitating nucleophilic displacement reactions and palladium-catalyzed coupling reactions (Edvardsen, Benneche, & Tius, 2000).

Cyclopropanation and Ring Opening

Research has also been conducted on the catalytic enantioselective hydroboration of cyclopropenes, leading to the synthesis of 2,2-disubstituted cyclopropyl boronates with high degrees of diastereo- and enantioselectivity. This work demonstrates the utility of cyclopropyl groups in synthetic chemistry, particularly in the synthesis of optically active aryl- and vinylcyclopropanes (Rubina, Rubin, & Gevorgyan, 2003).

Drug Molecule Design

Lastly, the cyclopropyl group is increasingly used in drug development, transitioning candidates from preclinical to clinical stages. The unique properties of the cyclopropyl ring, such as coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character, contribute to enhancing potency and reducing off-target effects in drug molecules. This underscores the versatility of the cyclopropyl fragment in the design and development of new therapeutic agents (Talele, 2016).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Cyclopropane-containing compounds are known to have unique structural and chemical properties and are widespread in natural products . They are usually essential for biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.

properties

IUPAC Name |

2-cyclopropyl-2-methoxypropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(5-8,9-2)6-3-4-6/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRSKNQTXZRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(C1CC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)

![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)